molecular formula C17H24N2O3 B2797091 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1396853-92-1

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2797091
CAS RN: 1396853-92-1
M. Wt: 304.39
InChI Key: SQCIIVNDKKJECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide, also known as CX-5461, is a small molecule drug that has been developed as a potential anticancer agent. It was discovered by a team of researchers at the Australian National University and subsequently licensed to the Canadian biotech company, Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Chemical Structure and Synthesis

The detailed chemical synthesis and structural analysis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide are pivotal in understanding its potential applications. This compound's unique structure, featuring both cyclopropane and oxalamide functional groups, suggests a role in innovative drug development strategies. Cyclopropane derivatives, noted for their reactivity and the ability to undergo various transformations, offer a versatile scaffold for designing new pharmaceuticals. The oxalamide moiety, often associated with binding properties and enzyme inhibition, could provide a basis for targeting specific biological pathways. Research into similar compounds underscores the importance of exploring such entities for therapeutic purposes, emphasizing the need for detailed studies on their synthesis, reactivity, and potential biological activities (K. N. Sedenkova et al., 2018).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide is crucial for its application in medicine. Similar compounds with cyclopropyl and isopropyl groups have been studied for their metabolic pathways, which are essential for predicting the compound's behavior in biological systems. Such knowledge aids in optimizing therapeutic efficacy and minimizing potential toxicity. For instance, cyclophosphamide, a well-known alkylating agent, undergoes hepatic metabolism to form its active metabolites, highlighting the role of metabolism in modulating drug action and toxicity (A. Ahmed & S. Hombal, 1984). Similarly, the study of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide's metabolism could reveal important insights into its pharmacological properties.

Potential Therapeutic Applications

The therapeutic potential of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide lies in its unique chemical structure, which may interact with biological targets in novel ways. Compounds containing cyclopropane rings have been explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of an oxalamide group could further enhance these properties by targeting specific enzymes or receptors. The versatility of this compound opens avenues for its application in treating various diseases, necessitating comprehensive research into its biological effects and mechanism of action. Studies on similar compounds provide a foundation for such investigations, underscoring the potential of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide in contributing to future pharmacological advancements (S. Blankenship & J. Dole, 2003).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11(2)12-5-7-14(8-6-12)19-17(22)16(21)18-10-9-15(20)13-3-4-13/h5-8,11,13,15,20H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCIIVNDKKJECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide

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